molecular formula C6H5N3S B11920390 1-(Thiazol-2-yl)aziridine-2-carbonitrile

1-(Thiazol-2-yl)aziridine-2-carbonitrile

Cat. No.: B11920390
M. Wt: 151.19 g/mol
InChI Key: MMYBKRKXGCPEML-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)aziridine-2-carbonitrile is a heterocyclic compound that features both a thiazole ring and an aziridine ring The thiazole ring contains sulfur and nitrogen atoms, while the aziridine ring is a three-membered ring containing nitrogen

Preparation Methods

The synthesis of 1-(Thiazol-2-yl)aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of an appropriate precursor under basic conditions. For example, the reaction of a thiazole-containing amine with a suitable epoxide can lead to the formation of the aziridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Thiazol-2-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Thiazol-2-yl)aziridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)aziridine-2-carbonitrile involves its high reactivity due to the strain in the aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The thiazole moiety can also participate in various interactions, contributing to the compound’s overall reactivity. Molecular targets include thiol-containing proteins and enzymes, which can be alkylated by the compound, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar compounds include other aziridine derivatives and thiazole-containing molecules. For example:

    Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and exhibit similar reactivity towards nucleophiles.

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid have similar structural features and applications in medicinal chemistry

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)aziridine-2-carbonitrile

InChI

InChI=1S/C6H5N3S/c7-3-5-4-9(5)6-8-1-2-10-6/h1-2,5H,4H2

InChI Key

MMYBKRKXGCPEML-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=NC=CS2)C#N

Origin of Product

United States

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